N-(2,4-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Overview
Description
N-(2,4-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C15H15N5O3S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,4-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)acetamide is 345.08956053 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Antioxidant Ability : Certain derivatives bearing similarities in structure have been synthesized and evaluated for their antioxidant capabilities. For example, compounds with the 1,2,4-triazole-thiadiazine moiety have shown significant antioxidant ability, surpassing that of ascorbic acid in certain assays, which suggests potential for therapeutic applications in oxidative stress-related conditions (Shakir, Ali, & Hussain, 2017).
Molecular Docking and In Vitro Screening : Novel pyridine derivatives, including those with a triazolopyridine core, have been prepared and subjected to molecular docking screenings towards various target proteins. These compounds exhibited antimicrobial and antioxidant activities, hinting at their potential for further pharmacological exploitation (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Anticancer and Antimicrobial Activities
Anticancer and Antimicrobial Activities : A range of heterocyclic compounds incorporating thiadiazole moiety has been synthesized, with some showing promising insecticidal and potentially antimicrobial activities against specific targets, which could lead to novel treatments for various diseases (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Anticancer Agents : 3-cyano-1,4,6-trisubstituted-2(1H)-pyridinones, with variations in their pharmacophore, have shown moderate antitumor potential against certain cancer cell lines, suggesting a pathway for developing new anticancer medications (Rostom, Faidallah, & Al-Saadi, 2011).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-22-10-3-4-11(12(7-10)23-2)17-14(21)8-24-15-6-5-13-18-16-9-20(13)19-15/h3-7,9H,8H2,1-2H3,(H,17,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGQNDMCEJEFOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN3C=NN=C3C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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